1,4-Diacetoxybutane
Overview
Description
1,4-Diacetoxybutane is an organic compound with the molecular formula C8H14O4. It is an acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid . This compound is also known by several other names, including butane-1,4-diyl diacetate and tetramethylene diacetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diacetoxybutane can be synthesized through the esterification of butane-1,4-diol with acetic acid. The reaction typically involves the use of a catalyst to enhance the yield and selectivity of the product . The general reaction is as follows:
HO(CH2)4OH+2CH3COOH→CH3COO(CH2)4OCOCH3+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can significantly improve the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diacetoxybutane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield butane-1,4-diol and acetic acid.
Transesterification: It can participate in transesterification reactions to form different esters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.
Transesterification: Requires alcohols and a catalyst, often an acid or base.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.
Major Products Formed
Hydrolysis: Butane-1,4-diol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
1,4-Diacetoxybutane has several applications in scientific research and industry:
Chemistry: Used as a reagent and solvent in various organic reactions, including esterification and transesterification.
Biology: Its derivatives can be used in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-diacetoxybutane primarily involves its role as an ester. In biological systems, it can be hydrolyzed to release butane-1,4-diol and acetic acid, which can then participate in various metabolic pathways . The compound’s ability to undergo hydrolysis and transesterification makes it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diol: The parent compound of 1,4-diacetoxybutane.
Butane-1,4-diyl diacetate: Another name for this compound.
Tetramethylene diacetate: Another name for this compound.
Uniqueness
This compound is unique due to its dual acetate ester groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in esterification and transesterification reactions, as well as in the synthesis of various industrial and biologically active compounds .
Biological Activity
1,4-Diacetoxybutane (DAB) is an organic compound that serves as an intermediate in the synthesis of 1,4-butanediol (BDO), a significant industrial chemical. Understanding the biological activity of DAB is crucial due to its implications in pharmacology and toxicology. This article delves into the biological effects, metabolic pathways, and case studies related to this compound.
Chemical Structure and Properties
This compound is a diester of butanediol and acetic acid. Its molecular formula is CHO, and it can be represented structurally as:
Metabolism and Conversion
This compound is primarily metabolized to 1,4-butanediol upon hydrolysis. This conversion is significant as 1,4-butanediol is further metabolized into gamma-hydroxybutyric acid (GHB), a substance with notable psychoactive properties. The metabolic pathway can be summarized as follows:
- Hydrolysis : this compound → 1,4-Butanediol + Acetic Acid
- Further Metabolism : 1,4-Butanediol → GHB
This pathway indicates that the biological activity of DAB may be closely linked to its metabolites.
Neuropharmacological Effects
The primary biological activities associated with DAB stem from its conversion to GHB. GHB is known for its sedative and euphoric effects, which can lead to neuropharmacological responses similar to those observed with other central nervous system depressants.
- Neurotoxicity : Studies suggest that both DAB and its metabolites can exhibit neurotoxic effects. A study indicated that doses as low as 200 mg/kg body weight could lead to observable neurotoxic symptoms in animal models .
- Behavioral Effects : In vivo studies using Drosophila melanogaster demonstrated that injection of DAB resulted in impaired locomotor activity due to GHB synthesis .
Toxicological Case Studies
Several case studies highlight the potential dangers associated with DAB ingestion:
- Fatal Intoxication Case : A report documented a fatal case where a 51-year-old man died following the ingestion of 1,4-butanediol (from which DAB is derived). Toxicological analysis revealed high levels of GHB in various body fluids, indicating rapid conversion from DAB . This case underscores the risks associated with substances that metabolize into GHB.
Substance | Concentration (mg/L) |
---|---|
Femoral Blood | 390 |
Heart Blood | 420 |
Cerebrospinal Fluid | 420 |
Vitreous Humor | 640 |
Urine | 1600 |
Research Findings
Recent research has focused on the biological production of BDO from renewable sources, emphasizing metabolic engineering approaches using Escherichia coli. These advances highlight the importance of understanding the biological pathways involved in the synthesis and metabolism of compounds like DAB .
Summary of Findings
- Metabolic Pathways : The conversion of DAB to BDO and subsequently to GHB is critical for understanding its biological activity.
- Neuropharmacological Impact : Both DAB and its metabolites exhibit significant neuropharmacological effects, which necessitate caution in their use.
- Toxicity Reports : Case studies reveal serious health risks associated with ingestion, particularly concerning fatal outcomes linked to GHB toxicity.
Properties
IUPAC Name |
4-acetyloxybutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSWKGOQKREON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26248-69-1 | |
Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70879240 | |
Record name | 1,4-Butylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-67-1 | |
Record name | Butylene glycol diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diacetoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diacetoxybutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Butanediol, 1,4-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butylene glycol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Butanediol diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIACETOXYBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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